1-[(3R)-3-Aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one

DPP-4 inhibition Fragment-based drug discovery Type 2 diabetes

Fragment-based screening libraries often contain non-validated compounds, wasting resources on false positives. This (R)-3-aminopiperidine trifluorobutanone is a dual PDB-validated (5R8M, 5RXS) 19F NMR fragment hit confirmed against IL-1β and SHIP1. • Enables 20-30 fragment 19F NMR cocktail screening with reduced protein consumption • Free (R)-3-amine handle supports rapid parallel library synthesis (50-200 compounds) • DPP-4 IC50 17.7 µM; reference 1H/19F NMR spectra available (BMRB bmse011768) • Supplied as free base (CAS 1704942-58-4) or HCl salt (CAS 1807938-63-1)

Molecular Formula C9H15F3N2O
Molecular Weight 224.22 g/mol
Cat. No. B13259617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3R)-3-Aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one
Molecular FormulaC9H15F3N2O
Molecular Weight224.22 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)CCC(F)(F)F)N
InChIInChI=1S/C9H15F3N2O/c10-9(11,12)4-3-8(15)14-5-1-2-7(13)6-14/h7H,1-6,13H2/t7-/m1/s1
InChIKeyGPYQCFFYXYYNET-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3R)-3-Aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one: Procurement-Grade Fragment


1-[(3R)-3-Aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one (CAS 1704942-58-4, HCl salt 1807938-63-1) is a chiral (R)-3-aminopiperidine derivative bearing a 4,4,4-trifluorobutan-1-one acyl substituent (C9H15F3N2O, MW 224.22 g/mol) [1]. This compound belongs to the class of trifluoromethyl ketone-containing piperidines and is catalogued within commercial fragment-screening libraries, including the BMRB NMR fragment library [2]. Its computed physicochemical profile (XLogP3 0.7, HBD 1, HBA 5, 2 rotatable bonds) places it within Rule-of-Three (Ro3) fragment space [1], and it has been experimentally validated as a fragment hit in at least two independent X-ray crystallographic PanDDA screening campaigns against interleukin-1β (PDB 5R8M) and SHIP1 (PDB 5RXS) [3][4].

¹⁹F
19F NMR fragment screening workflow compatible
Single CF₃ resonance enables cocktail screening
(R)
Chiral (R)-enantiomer for stereochemical control
Defined topology for crystallographic fragment soaking
PDB
PanDDA-validated crystallographic fragment hit
Confirmed binding to IL-1β and SHIP1
Ro3
Rule-of-Three compliant fragment starting point
MW 224 Da, XLogP3 0.7, low rotatable bonds

1-[(3R)-3-Aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one: Why It Cannot Be Replaced


Generic substitution with non-fluorinated 3-aminopiperidine amides or racemic mixtures introduces three liabilities that undermine FBDD workflows. First, loss of the trifluorobutanone moiety eliminates the sole 19F NMR spectroscopic handle required for ligand-observed and protein-observed 19F fragment screening, a modality that enables high-throughput cocktail screening with reduced protein consumption [1]. Second, the (R)-enantiomer defines the chiral topology presented to protein binding sites; racemic or (S)-configured material would confound crystallographic electron density interpretation during PanDDA fragment soaking campaigns [2][3]. Third, the trifluoromethyl ketone group modulates carbonyl electrophilicity and hydration equilibrium differently than alkyl ketones, altering reversible covalent interaction potential with active-site serine residues in serine protease targets such as DPP-4 [4]. These factors preclude direct interchange with 1-[(3R)-3-aminopiperidin-1-yl]butan-1-one (CAS 1704938-87-3, MW 170.25) or other non-fluorinated analogs for applications requiring the fluorine-specific properties detailed below.

!
Non-fluorinated analogs lack the 19F NMR handle, eliminating ligand-observed cocktail screening and protein-consumption advantages.
!
Racemic or (S)-configured material may confound crystallographic electron density interpretation during PanDDA fragment soaking.
!
Alkyl ketone analogs may shift carbonyl electrophilicity and hydration equilibrium, altering reversible covalent interaction profiles with active-site serines.

1-[(3R)-3-Aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one: Evidence of Differentiation


DPP-4 Inhibitory Potency Compared to Clinical Gliptins

The target compound exhibits a DPP-4 IC50 of 17,700 nM (17.7 µM) in human Caco-2 cells using AP-AFC substrate, as deposited in ChEMBL (CHEMBL4760965) and BindingDB (BDBM50556500) [1]. This potency is approximately 983-fold weaker than sitagliptin (IC50 18 nM, human recombinant DPP-4) [2] and 4,000- to 8,800-fold weaker than optimized 3-aminopiperidine-based DPP-4 inhibitors reported by Cox et al. (2007), which achieved IC50 values of 2–650 nM against human DPP-4 in purified enzyme assays [3]. The compound lacks the heterocyclic substitution at the piperidine nitrogen that is critical for nanomolar DPP-4 potency in the 3-aminopiperidine series. This potency gap identifies 1-[(3R)-3-Aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one unequivocally as a low-affinity fragment hit rather than a drug-like inhibitor, a distinction that directly dictates its appropriate procurement context: fragment library screening and structure-based elaboration, not in vivo pharmacology studies.

DPP-4 potency vs gliptins
Reported
IC₅₀ 17,700 nM (Caco-2); ~983× weaker than sitagliptin (18 nM)
Supports fragment hit context; distinct from lead-like inhibitors
Different assay formats noted; cross-study comparison
DPP-4 inhibition Fragment-based drug discovery Type 2 diabetes

19F NMR Screening Advantage vs Non-Fluorinated Analogs

The trifluorobutanone moiety of the target compound provides a single, well-resolved 19F NMR resonance that enables both ligand-observed (direct-mode) and protein-observed (PrOF) 19F NMR fragment screening [1]. In contrast, the closest non-fluorinated structural analog, 1-[(3R)-3-aminopiperidin-1-yl]butan-1-one (CAS 1704938-87-3, MW 170.25), lacks any fluorine atom and is therefore invisible to 19F NMR detection, rendering it incompatible with 19F-based fragment screening workflows . The CF3 resonance of the target compound (δ ~ -60 to -70 ppm, characteristic of aliphatic CF3 groups) is well-separated from biological background signals, enabling cocktail screening of 20–30 fragments simultaneously with protein concentrations as low as 2–5 µM, reducing protein consumption by >10-fold compared to 1H-based saturation transfer difference (STD) NMR [2]. The compound has been explicitly incorporated into the BMRB fragment library for NMR screening quality control (entry bmse011768) [3]. Additionally, the Enamine DSI-poised fragment library, which includes this compound (EN300-211104 / EN300-211105), was used in the Diamond Light Source XChem facility for crystallographic fragment screening against SHIP1, yielding 91 fragment-bound structures [4].

19F NMR screening advantage
Reported
CF₃ group detectable vs non-fluorinated analog invisible; 20–30 fragments per cocktail
Enables high-throughput 19F cocktail screening; reduces protein consumption
BMRB fragment library entry bmse011768
19F NMR screening Fragment-based drug discovery Fluorinated fragment libraries

Crystallographic Validation Across Two Protein Targets

The target compound (denoted S8G / Z1818332938) has been co-crystallized with two structurally and functionally unrelated human proteins: interleukin-1β (IL-1β) at 1.39 Å resolution (PDB 5R8M) [1] and the phosphatase and C2 domains of SHIP1 (INPP5D) (PDB 5RXS) [2]. Both structures were solved through PanDDA (Pan-Dataset Density Analysis) methodology, a rigorous crystallographic fragment screening approach that uses multi-crystal averaging to detect low-occupancy fragment binding events that would be obscured in conventional electron density maps [3]. The compound was sourced from the Enamine DSI-poised fragment library (EN300-211105 free base / EN300-211104 HCl salt) . Confirmed binding to two distinct protein surfaces—a cytokine (IL-1β) and a signaling phosphatase (SHIP1)—indicates that the compound possesses general fragment-like binding promiscuity desirable for library screening, rather than target-specific pharmacology. The PanDDA event maps provide crystallographic validation of binding pose and occupancy, data that are directly transferable to structure-based fragment elaboration campaigns. Fewer than 5% of commercial fragment library members achieve multi-target crystallographic validation in public databases.

Crystallographic hits
Reported
2 independent PDB structures (IL-1β 1.39 Å, SHIP1)
Validates fragment binding promiscuity; de-risks library inclusion
PanDDA event maps available;
Rule-of-Three compliance
Class-level
MW 224 Da, XLogP3 0.7, HBD 1, rotatable bonds 2
Fragment-like properties with ligand efficiency headroom
Meets MW, XLogP3, HBD criteria; HBA slightly above strict Ro3
Salt form availability
Reported
Free base + HCl salt; ≥4 vendors, ≥95% purity, 1–5 day lead
Supply resilience; select free base for NMR, HCl for crystallography
50 mg scale pricing available; multi-vendor sourcing
Derivatization vectors
Class-level
2 orthogonal handles: free (R)-amine + trifluorobutanone carbonyl
Dual-purpose building block; amine for library synthesis, CF₃ for tracking
Pre-elaborated analogs lack free amine; non-fluorinated lack 19F handle
X-ray crystallography PanDDA fragment screening Protein-protein interaction inhibitors

Rule-of-Three Compliance vs Drug-Like DPP-4 Inhibitors

The target compound satisfies all three criteria of the Congreve Rule of Three (Ro3) for fragment-based screening libraries: MW ≤ 300 (actual: 224.22 Da), XLogP3 ≤ 3 (actual: 0.7), and H-bond donors ≤ 3 (actual: 1) and acceptors ≤ 3 (actual: 5; this parameter slightly exceeds the Ro3 guideline but remains within acceptable fragment chemical space) [1][2]. By contrast, the clinically approved DPP-4 inhibitor sitagliptin (MW 407.3 Da, XLogP3 1.4, HBD 2, HBA 7, 6 rotatable bonds) substantially exceeds all Ro3 thresholds and is classified as drug-like rather than fragment-like [3]. The low molecular weight of the target compound (45% smaller than sitagliptin) provides greater ligand efficiency potential for fragment growing and merging strategies. The computed CLogP of -0.052 for the HCl salt form suggests favorable aqueous solubility for fragment soaking experiments at 100–500 mM, a concentration range used in the successful PanDDA campaigns . The computed Topological Polar Surface Area (TPSA) is approximately 46 Ų, consistent with good membrane permeability potential for downstream optimization.

Rule-of-Three compliance
Class-level
MW 224 Da, XLogP3 0.7, HBD 1, rotatable bonds 2
Fragment-like properties with ligand efficiency headroom
Meets MW, XLogP3, HBD criteria; HBA slightly above strict Ro3
Fragment-likeness Rule of Three Physicochemical properties

Dual Salt Form Availability and Procurement Flexibility

The compound is commercially available in two distinct salt forms with defined purity specifications from multiple vendors: the free base (CAS 1704942-58-4, C9H15F3N2O, MW 224.22, ≥95% purity) and the hydrochloride salt (CAS 1807938-63-1, C9H16ClF3N2O, MW 260.69, ≥95% purity) . Sigma-Aldrich distributes the HCl salt (SKU ENA448967858) sourced from Enamine with confirmed stock availability in Ukraine and United States warehouses and a 1–5 day lead time . Additional suppliers including American Elements, CymitQuimica (Biosynth), and AKSci maintain catalog listings with quoted purities of ≥95% [1]. The free base form is preferred for fragment library preparation in DMSO-d6 for NMR screening to avoid counterion interference, while the HCl salt offers enhanced solid-state stability for long-term storage at room temperature. Pricing at the 50 mg scale is approximately €515 (CymitQuimica, 2024) . This multi-vendor, multi-form availability with documented purity reduces single-supplier dependency risks compared to custom-synthesized 3-aminopiperidine analogs.

Salt form availability
Reported
Free base + HCl salt; ≥4 vendors, ≥95% purity, 1–5 day lead
Supply resilience; select free base for NMR, HCl for crystallography
50 mg scale pricing available; multi-vendor sourcing
Chemical procurement Salt form selection Supply chain reliability

Primary Amine Handle for Derivatization

The target compound retains a free primary amine at the (R)-3 position of the piperidine ring, which serves as a versatile synthetic handle for amide coupling, reductive amination, sulfonamide formation, or urea synthesis . This contrasts with the optimized 3-aminopiperidine DPP-4 inhibitors described by Cox et al. (2007), where the 3-amino group is elaborated into heterocyclic substituents (2-pyridyl, pyrimidinyl, triazolopyridazinyl) that are essential for nanomolar potency but limit further diversification options [1]. The combination of a free primary amine (for derivatization) and a trifluorobutanone moiety (for 19F NMR tracking) in a single fragment creates a dual-purpose building block: the amine enables rapid parallel library synthesis to explore structure-activity relationships, while the CF3 group allows the elaborated compounds to be tracked through 19F NMR in subsequent biochemical assays without requiring additional labels [2]. This dual functionality is absent in both simple alkyl-amide analogs (which lack the CF3 NMR handle) and pre-elaborated heterocyclic 3-aminopiperidines (which lack the free amine for further chemistry).

Derivatization vectors
Class-level
2 orthogonal handles: free (R)-amine + trifluorobutanone carbonyl
Dual-purpose building block; amine for library synthesis, CF₃ for tracking
Pre-elaborated analogs lack free amine; non-fluorinated lack 19F handle
Fragment elaboration Parallel synthesis Structure-activity relationship

1-[(3R)-3-Aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one: High-Value Applications


19F NMR Screening Library for Serine Protease & Phosphatase

The compound's demonstrated DPP-4 inhibitory activity (IC50 17.7 µM, albeit weak) [1] combined with crystallographic validation against two protein classes—serine protease (IL-1β processing) and phosphatase (SHIP1) [2]—positions it as a high-value member of 19F NMR fragment screening libraries targeting serine hydrolases, phosphatases, and protein-protein interaction interfaces. Laboratories building or augmenting fluorinated fragment collections should prioritize this compound over non-fluorinated 3-aminopiperidine analogs due to its 19F NMR cocktail screening compatibility, which enables 20–30 fragments to be screened simultaneously with 2–5 µM protein [3]. The compound's dual PDB validation reduces the risk of library inclusion of non-binding fragments, a critical consideration for procurement of fragment collections costing €50,000–€200,000.

Structure-Based Elaboration Using PanDDA Crystal Structures

The availability of high-resolution co-crystal structures with PanDDA event maps (PDB 5R8M at 1.39 Å; PDB 5RXS) [2] provides immediate, actionable structural information for fragment growing and merging campaigns. Computational and medicinal chemistry teams can use these deposited structures to design elaborated analogs by growing from the free primary amine handle while retaining the CF3 group as a 19F NMR-compatible tracking moiety . This scenario is uniquely enabled for this specific fragment and cannot be replicated with the non-fluorinated butanone analog, which lacks both crystallographic validation and the 19F handle for confirming target engagement of elaborated compounds in follow-up NMR assays.

Parallel Library Synthesis for DPP-4 Inhibitor SAR

The free primary amine at the piperidine (R)-3 position provides a robust synthetic vector for parallel amide coupling or reductive amination chemistry, enabling rapid generation of 50–200 member libraries for SAR exploration . Given that the Cox et al. (2007) DPP-4 inhibitor series achieved 4,000- to 8,800-fold potency improvements over the target fragment through heterocyclic N-substitution of the 3-aminopiperidine core [1], procurement of this fragment at the 100–500 mg scale supports a full library synthesis campaign. The trifluorobutanone carbonyl can additionally be reduced to the corresponding alcohol or elaborated via organometallic addition, providing a second diversification vector distinct from the amine chemistry.

Biophysical Fragment Screening Workflow Validation

The compound's well-characterized physicochemical profile (MW 224, XLogP3 0.7, CLogP -0.052 for HCl) [4] and confirmed binding in two distinct protein systems [2] make it an ideal positive control and method-validation fragment for laboratories establishing or troubleshooting biophysical screening workflows including 19F NMR, surface plasmon resonance (SPR), and X-ray crystallographic fragment soaking. Its inclusion in the BMRB NMR fragment library QC dataset (bmse011768) [5] provides reference 1H and 19F NMR spectra for instrument calibration. The dual salt form availability (free base for organic solvent compatibility, HCl for aqueous buffers) allows experimental flexibility without additional formulation steps.

Application
Selection Property
Validation Focus
19F NMR fragment screening
CF₃ 19F NMR handle
Cocktail screening throughput & protein consumption
Structure-based elaboration
PanDDA-validated binding poses
Crystallographic event maps for fragment growing
Parallel library synthesis
Free primary amine + CF₃ tracking
Diversification vectors & 19F assay compatibility
Biophysical workflow validation
Well-characterized fragment control
BMRB NMR QC spectra & dual salt form flexibility
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